8-Methylnonan-2-ol
Overview
Description
8-Methylnonan-2-ol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to the second carbon of a nonane chain, which also has a methyl group (-CH3) attached to the eighth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Methylnonan-2-ol can be synthesized through several methods. One common approach is the reduction of 8-methylnonan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 8-methylnonan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction of the ketone to the corresponding alcohol.
Chemical Reactions Analysis
Types of Reactions
8-Methylnonan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 8-methylnonan-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to 8-methylnonan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4) in the presence of ammonia.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent in anhydrous conditions.
Reduction: LiAlH4 or NaBH4 in an inert solvent like THF or diethyl ether.
Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 8-Methylnonan-2-one.
Reduction: 8-Methylnonan-2-amine.
Substitution: 8-Methylnonan-2-chloride or 8-Methylnonan-2-bromide.
Scientific Research Applications
8-Methylnonan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 8-Methylnonan-2-ol involves its interaction with biological membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, affecting their structure and function. It can also act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of different metabolites.
Comparison with Similar Compounds
Similar Compounds
8-Methylnonan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
8-Methylnonan-2-one: The ketone analog with a carbonyl group instead of a hydroxyl group.
8-Methylnonan-2-amine: The amine analog with an amino group instead of a hydroxyl group.
Uniqueness
8-Methylnonan-2-ol is unique due to its specific position of the hydroxyl group, which imparts distinct chemical and physical properties. This positional isomerism affects its reactivity and interactions with other molecules, making it valuable in various applications.
Properties
IUPAC Name |
8-methylnonan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(2)7-5-4-6-8-10(3)11/h9-11H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZKLBCGIYWGOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591850 | |
Record name | 8-Methylnonan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14779-92-1 | |
Record name | 8-Methylnonan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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